2,4-Dichloro-5-fluorobenzo[d]thiazole
Description
Properties
Molecular Formula |
C7H2Cl2FNS |
|---|---|
Molecular Weight |
222.07 g/mol |
IUPAC Name |
2,4-dichloro-5-fluoro-1,3-benzothiazole |
InChI |
InChI=1S/C7H2Cl2FNS/c8-5-3(10)1-2-4-6(5)11-7(9)12-4/h1-2H |
InChI Key |
IPBZTNAOBNQTTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1F)Cl)N=C(S2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-fluorobenzo[d]thiazole typically involves the reaction of 2,4-dichloro-5-fluoroaniline with a thioamide under specific conditions. One common method includes the use of phosphorus pentasulfide (P2S5) as a sulfurizing agent in the presence of a suitable solvent like toluene or xylene. The reaction is carried out under reflux conditions to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production of 2,4-Dichloro-5-fluorobenzo[d]thiazole may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the production efficiency .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-fluorobenzo[d]thiazole undergoes various chemical reactions, including:
Electrophilic substitution: The presence of electron-withdrawing groups like chlorine and fluorine makes the compound susceptible to electrophilic substitution reactions.
Nucleophilic substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Electrophilic substitution: Common reagents include halogens (e.g., bromine, iodine) and nitrating agents (e.g., nitric acid).
Nucleophilic substitution: Reagents such as amines, thiols, and alkoxides are commonly used under basic conditions.
Major Products Formed
Electrophilic substitution: Products include halogenated and nitrated derivatives of 2,4-Dichloro-5-fluorobenzo[d]thiazole.
Nucleophilic substitution: Products include substituted thiazoles with various functional groups such as amines, thiols, and ethers.
Scientific Research Applications
2,4-Dichloro-5-fluorobenzo[d]thiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Agriculture: The compound is explored for its potential use in the development of agrochemicals such as herbicides and fungicides.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-fluorobenzo[d]thiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects.
Pathways Involved: It can interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction, ultimately affecting cell viability and function.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of thiazole derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Selected Thiazole Derivatives
Key Observations:
Halogen Substitution: Fluorine's electronegativity and small atomic radius improve binding affinity in enzyme inhibition (e.g., compound 34b in ). The 5-fluoro substituent in the target compound may similarly enhance target interactions. This contrasts with mono-halogenated derivatives (e.g., 4-Cl in ), which exhibit moderate anticancer activity .
Crystal Packing and Physicochemical Properties: Isostructural compounds with Cl/Br substituents () show similar molecular conformations but adjusted crystal packing due to halogen size differences. For the target compound, the 2,4-dichloro substitution may lead to tighter packing compared to mono-halogenated analogues, affecting melting points and stability .
Biological Activity :
- Fluoro-chloro combinations (e.g., 4-F/2-Cl in compound 49c,d) demonstrate synergistic effects, achieving sub-micromolar IC₅₀ values in enzyme inhibition . This suggests the target compound’s 2,4-Cl/5-F arrangement could similarly enhance inhibitory potency.
- In contrast, thiazole-triazole acetamides with fluorophenyl groups () show varied bioactivity, underscoring the role of aryl substituents in modulating target selectivity .
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